1'-benzyl-5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
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Overview
Description
1’-Benzyl-5-chloro-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of a spiro linkage often imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-benzyl-5-chloro-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves a multi-step process. One common method involves the condensation of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid, followed by oxidative cleavage of the corresponding vicinal diols at room temperature . Another approach involves the reaction of 1-benzylidene-2-phenylhydrazine derivatives with ninhydrin in acetic acid medium at room temperature, followed by oxidative cleavage of the corresponding dihydroindeno[1,2-c]pyrazoles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of 1’-benzyl-5-chloro-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one.
Chemical Reactions Analysis
Types of Reactions
1’-Benzyl-5-chloro-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents like acetic acid or methanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
1’-Benzyl-5-chloro-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug design and development.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1’-benzyl-5-chloro-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation, but studies suggest that the spiro linkage plays a crucial role in its activity .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride: This compound shares a similar spiro structure but lacks the benzyl group.
Spiro[benzo[g]indole-2,1’-isobenzofuran]-3,3’,4,5(1H)-tetraones: These compounds have a similar spiro linkage but different functional groups.
Uniqueness
1’-Benzyl-5-chloro-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is unique due to the presence of both a benzyl group and a chlorine atom, which impart distinct chemical and biological properties. Its unique structure makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H18ClNO2 |
---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
1'-benzyl-6-chlorospiro[2-benzofuran-3,4'-piperidine]-1-one |
InChI |
InChI=1S/C19H18ClNO2/c20-15-6-7-17-16(12-15)18(22)23-19(17)8-10-21(11-9-19)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 |
InChI Key |
VPIMKFBEIYHOIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12C3=C(C=C(C=C3)Cl)C(=O)O2)CC4=CC=CC=C4 |
Origin of Product |
United States |
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